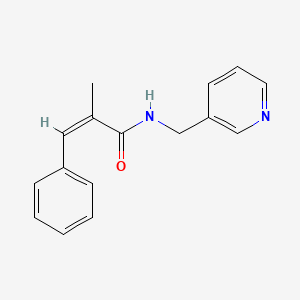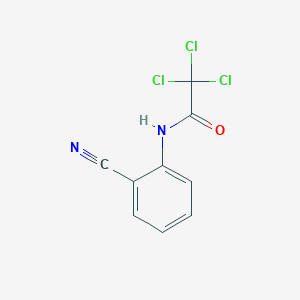![molecular formula C15H13ClN2O2S B5851688 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5851688.png)
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide, also known as CPTH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of histone acetyltransferases by binding to their catalytic sites. This binding prevents the transfer of acetyl groups to histone proteins, which are involved in the regulation of gene expression. The downregulation of oncogenes and the induction of apoptosis by 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide are believed to be a result of this inhibition.
Biochemical and Physiological Effects:
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have a selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on different types of cancer cells. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide is also relatively unstable and has a short half-life, which may limit its use in clinical settings.
Direcciones Futuras
Future research on 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide should focus on its effects on different types of cancer cells and its potential use in combination with other anti-cancer drugs. The development of more stable analogs of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide may also improve its potential as a cancer therapy. Additionally, further research is needed to understand the long-term effects of 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide on normal cells and its potential toxicity in vivo.
Métodos De Síntesis
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide can be synthesized by reacting 2-chlorobenzoyl chloride with 2-hydroxy-4-methylaniline in the presence of triethylamine. The resulting intermediate is then treated with carbon disulfide and sodium hydroxide to form the final product, 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone acetyltransferases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the downregulation of several oncogenes, resulting in the suppression of cancer cell growth. 2-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-9-6-7-12(13(19)8-9)17-15(21)18-14(20)10-4-2-3-5-11(10)16/h2-8,19H,1H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSLKXKAIIDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)

![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)

![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)


![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)